molecular formula C8H7FO2S B2796210 4-Fluoro-3-(methylsulfanyl)benzoic acid CAS No. 169310-01-4

4-Fluoro-3-(methylsulfanyl)benzoic acid

Cat. No.: B2796210
CAS No.: 169310-01-4
M. Wt: 186.2
InChI Key: LTEUSKDAVFRTPG-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylsulfanyl)benzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the fourth position and a methylsulfanyl group at the third position on the benzene ring. This compound has a molecular formula of C8H7FO2S and a molecular weight of 186.21 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methylsulfanyl)benzoic acid typically involves the introduction of the fluorine and methylsulfanyl groups onto a benzoic acid precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The methylsulfanyl group can be added through a thiolation reaction using appropriate thiol reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-(methylsulfanyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom and methylsulfanyl group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-(methylsulfanyl)benzoic acid is unique due to the combination of the fluorine and methylsulfanyl groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-fluoro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEUSKDAVFRTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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